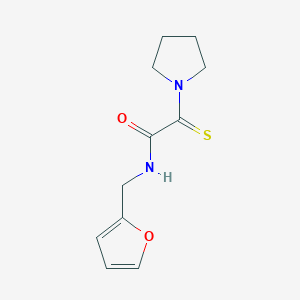![molecular formula C17H17N3O B4201933 N-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]-2-phenylacetamide](/img/structure/B4201933.png)
N-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]-2-phenylacetamide
概要
説明
N-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]-2-phenylacetamide is a compound that belongs to the benzimidazole class of heterocyclic aromatic organic compounds. Benzimidazoles are known for their wide range of biological activities and are used in various therapeutic applications. This compound, in particular, has shown potential in various scientific research fields due to its unique chemical structure and properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]-2-phenylacetamide typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further reactions to introduce the phenylacetamide group. Common synthetic methods include:
Debus-Radziszewski synthesis: This method involves the reaction of o-phenylenediamine with formic acid or trimethyl orthoformate.
Wallach synthesis: This method uses the dehydrogenation of imidazolines.
Marckwald synthesis: This method involves the reaction of alpha halo-ketones with o-phenylenediamine.
Amino nitrile synthesis: This method involves the reaction of o-phenylenediamine with cyanogen bromide in acetonitrile solution.
Industrial Production Methods
Industrial production of benzimidazole derivatives often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
N-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]-2-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction may produce benzimidazole derivatives with reduced functional groups.
科学的研究の応用
N-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]-2-phenylacetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial, anticancer, and antiviral activities.
Industry: Used in the development of optical devices, organic photovoltaic cells, and other advanced materials.
作用機序
The mechanism of action of N-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to DNA grooves, leading to DNA cleavage and cytotoxic effects on cancer cells . It may also interfere with the formation of fungal hyphae, making it effective as an antifungal agent .
類似化合物との比較
N-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]-2-phenylacetamide can be compared with other benzimidazole derivatives, such as:
Carbendazim: An antifungal agent that disrupts microtubule assembly.
Thiabendazole: An anthelmintic used to treat parasitic worm infections.
Albendazole: Another anthelmintic with a broad spectrum of activity against parasitic worms.
特性
IUPAC Name |
N-[(1-methylbenzimidazol-2-yl)methyl]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-20-15-10-6-5-9-14(15)19-16(20)12-18-17(21)11-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYEYONWCVDVAQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CNC(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(5-CYCLOHEXANEAMIDO-1-METHYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]BENZAMIDE](/img/structure/B4201852.png)
![N-{4-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}propanamide](/img/structure/B4201873.png)
![N-(4-methoxy-2-{[(4-methylphenoxy)acetyl]amino}phenyl)furan-2-carboxamide](/img/structure/B4201875.png)
![N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-2-(4-phenylpiperazin-1-yl)acetamide](/img/structure/B4201881.png)
![N-(4-acetylphenyl)-2-{[4-anilino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}acetamide](/img/structure/B4201886.png)
![N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4201887.png)
![ethyl 1-{N-(4-fluorophenyl)-N-[(4-methoxyphenyl)sulfonyl]glycyl}-4-piperidinecarboxylate](/img/structure/B4201897.png)
![6-methyl-4-(4-phenyl-1-piperazinyl)thieno[2,3-d]pyrimidine hydrochloride](/img/structure/B4201903.png)
![4-{2-[1,3-dioxo-5-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1,3-dihydro-2H-isoindol-2-yl]ethyl}benzenesulfonamide](/img/structure/B4201909.png)
![N-[(4-methoxyphenyl)(phenyl)methyl]-2-(5,6,7,8-tetrahydro-2-naphthalenyl)acetamide](/img/structure/B4201912.png)


![N-benzyl-3-methyl-4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]benzenesulfonamide](/img/structure/B4201929.png)
![N-[2-(1-adamantyloxy)ethyl]-4-(methylthio)benzenesulfonamide](/img/structure/B4201937.png)
